molecular formula C19H11ClF6N2OS2 B2823759 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-ethanone CAS No. 339016-56-7

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-ethanone

Cat. No.: B2823759
CAS No.: 339016-56-7
M. Wt: 496.87
InChI Key: KMJXNURAMTYRKP-UHFFFAOYSA-N
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Description

This compound features a central ethanone backbone flanked by two distinct heterocyclic moieties:

  • Thienyl-pyridinylmethyl group: A 2-thienyl ring substituted at the 5-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl group.
  • Pyridinylsulfanyl group: A 5-(trifluoromethyl)-2-pyridinylsulfanyl substituent at the ethanone’s β-position.

The trifluoromethyl (-CF₃) and chloro (-Cl) groups contribute to its electron-deficient aromatic system, enhancing stability and influencing intermolecular interactions.

Properties

IUPAC Name

1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF6N2OS2/c20-13-5-11(19(24,25)26)8-27-14(13)6-12-2-3-16(31-12)15(29)9-30-17-4-1-10(7-28-17)18(21,22)23/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJXNURAMTYRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SCC(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with ethanone cores and heterocyclic substituents.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties/Effects
Target Compound C₁₈H₁₁ClF₆N₂OS₂ 3-Cl, 2×CF₃, pyridinylmethyl-thienyl, pyridinylsulfanyl Ethanone, thioether, pyridine High lipophilicity (CF₃ groups); electron-deficient aromatic rings may enhance electrophilic reactivity .
1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone () C₁₅H₁₀ClN₃O₂S₂ 5-Cl (thienyl), 4-hydroxyphenyl-oxadiazole Ethanone, oxadiazole, phenol Increased polarity due to -OH group; oxadiazole may enhance hydrogen-bonding capacity .
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone () C₁₆H₁₁ClF₃N₅O 3-Cl, CF₃ (pyridinyl), triazole-phenyl Ethanone, triazole Triazole introduces potential for coordination chemistry; reduced sulfur content vs. target compound .
1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone () C₈H₅ClF₃NO 2-Cl, 5-CF₃ (pyridinyl) Ethanone Simpler structure; lacks sulfur-based substituents, likely lower molecular weight .
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone () C₉H₅ClF₃O 3-Cl, 5-CF₃ (phenyl) Ethanone Fully aromatic (non-heterocyclic); CF₃/Cl enhance meta-directing effects in reactions .

Key Observations:

Electronic Effects: The target compound’s dual pyridinyl groups and CF₃ substituents create a strongly electron-deficient system, favoring electrophilic substitution at specific positions. Triazole-containing analogues () may engage in π-π stacking or metal coordination due to their nitrogen-rich heterocycle .

Hydroxyphenyl-oxadiazole derivatives () are more polar, likely increasing aqueous solubility .

Reactivity :

  • Sulfanyl (-S-) groups (target compound, ) can participate in nucleophilic substitution or oxidation reactions, whereas triazoles () may undergo cycloaddition or coordination reactions .
  • Chlorine substituents (common in all compounds) may act as leaving groups in substitution reactions or deactivate aromatic rings toward electrophilic attack .

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